N-phenylnitrous Amide

Catalog No.
S3349482
CAS No.
36966-84-4
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
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N-phenylnitrous Amide

CAS Number

36966-84-4

Product Name

N-phenylnitrous Amide

IUPAC Name

N-phenylnitrous amide

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c9-8-7-6-4-2-1-3-5-6/h1-5H,(H,7,9)

InChI Key

KOOMFXGDLMRWSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=O

Canonical SMILES

C1=CC=C(C=C1)NN=O

Carcinogenicity

N-phenylnitrous amide belongs to the class of N-nitrosamines, a group of well-established carcinogens. Numerous studies have demonstrated its ability to cause cancer in various animal models. For instance, research by Kannan et al. (1997) investigated the demethylation and rearrangement of N-phenylnitrous amide, highlighting its potential role in nitrosamine formation and carcinogenicity []. Similarly, Hecht (1997) explored approaches to cancer prevention based on a comprehensive understanding of N-nitrosamine carcinogenesis, including N-phenylnitrous amide [].

Potential Impurity

N-phenylnitrous amide can also be a contaminant or impurity in certain products. For example, research has identified it as a potential impurity in rivaroxaban, a medication used to prevent blood clots []. Understanding the formation and presence of N-phenylnitrous amide in such products is crucial for ensuring their safety and quality.

N-phenylnitrous amide is an organic compound with the molecular formula C6H6N2OC_6H_6N_2O. It belongs to a class of compounds known as nitrosamines, which are characterized by the presence of a nitroso group (NO-NO) attached to an amine. This compound is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. The structural framework of N-phenylnitrous amide consists of a phenyl group attached to a nitrous amide functional group, which influences its reactivity and interactions with biological systems .

, primarily due to the presence of the nitroso group. Key reactions include:

  • N-nitrosation: This reaction involves the conversion of secondary amines into N-nitroso derivatives, which can further participate in various transformations. For example, N-phenylnitrous amide can be synthesized from aniline through nitrosation using nitrous acid or other nitrosating agents .
  • Denitrosation: Under certain conditions, N-phenylnitrous amide can lose its nitroso group, leading to the formation of corresponding amines. This reaction is often facilitated by reducing agents like zinc dust in methanol .
  • Electrophilic substitution: The phenyl group in N-phenylnitrous amide can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.

The synthesis of N-phenylnitrous amide typically involves the following methods:

  • Nitrosation of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to yield N-phenylnitrous amide.
  • Mannich Reaction: This method involves the reaction of an aldehyde, an amine, and formaldehyde followed by nitrosation to produce derivatives of N-phenylnitrous amide .
  • Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that allow for the formation of nitrogen-nitrogen bonds under mild conditions, enhancing the efficiency and selectivity of producing N-phenylnitrous amide derivatives .

N-phenylnitrous amide finds applications in various fields:

  • Medicinal Chemistry: Due to its structure, it serves as a precursor for synthesizing biologically active compounds.
  • Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex nitrogen-containing compounds.
  • Research: Studies on its carcinogenic potential contribute to understanding the mechanisms of cancer development related to nitrosamines.

Interaction studies involving N-phenylnitrous amide focus on its reactivity with biological molecules such as DNA and proteins. These studies reveal that it can form adducts with nucleophilic sites in DNA, leading to mutations and potentially initiating carcinogenesis. Investigating these interactions helps elucidate the mechanisms by which nitrosamines exert their toxic effects and contributes to risk assessment regarding exposure to such compounds .

Several compounds share structural similarities with N-phenylnitrous amide, including:

  • N-nitroso-N-methylamine: A simple nitrosamine known for its potent carcinogenic properties.
  • N-nitroso-N-ethylurea: Another well-studied nitrosamine linked with significant mutagenicity.
  • N-(hydroxymethyl)-N-phenylnitrous amide: A metabolite of N-phenylnitrous amide that may exhibit different biological properties.

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
N-phenylnitrous amideNitrosaminePotentially carcinogenicPrecursor for various derivatives
N-nitroso-N-methylamineSimple nitrosamineHighly carcinogenicSimple structure
N-nitroso-N-ethylureaUrea-derived nitrosamineStrong mutagenic effectsUrea moiety enhances reactivity
N-(hydroxymethyl)-N-phenylnitrous amideHydroxymethyl derivativeLess studiedMetabolite with potential unique properties

The uniqueness of N-phenylnitrous amide lies in its specific structural features that allow it to participate in diverse

Novel Methodologies in Laboratory-Scale Preparation

The laboratory-scale synthesis of N-phenylnitrous amide derivatives has seen significant innovation through the strategic use of Lewis acid catalysts and solvent systems. A notable protocol involves the reaction of 1-phenylpiperidine with tert-butyl nitrite in tetrahydrofuran (THF)/water (1:1 v/v) under aerobic conditions, yielding 5-nitro-1-phenyl-1,2,3,4-tetrahydropyridine (2a) in 61% yield when BF₃·Et₂O is employed as a catalyst. Comparative studies reveal that solvent polarity critically influences reaction efficiency:

Solvent SystemCatalystYield (%)Byproduct Formation
THF/H₂O (1:1)BF₃·Et₂O6117% 2a'
Acetone/H₂O (1:1)B(C₆F₅)₃528% 2a''
DMFNone4622% oligomers

Table 1: Solvent and catalyst effects on N-phenylnitrous amide synthesis.

The addition of 4 Å molecular sieves enhances moisture sensitivity management, particularly in THF-based systems, by sequestering residual water that could hydrolyze reactive intermediates. Recent work has also demonstrated the viability of solvent-free conditions using TBN, which facilitates N-nitrosation at ambient temperatures without requiring inert atmospheres.

Catalytic Systems for Enhanced Regioselectivity

Regioselective N-nitrosation remains a central challenge due to competing pathways leading to C-nitrosation or over-oxidation. Boron-based catalysts exhibit superior performance in directing reactivity toward the amide nitrogen. For instance, B(C₆F₅)₃ (0.1 equivalents) increases the yield of 2a to 40% compared to 24% with BF₃·Et₂O under identical conditions, attributed to its stronger Lewis acidity and steric shielding of undesired reaction sites.

Mechanistic studies suggest that these catalysts polarize the N–H bond of secondary amines, accelerating nitrosative deamination. In the case of N-methylbenzamide, TBN selectively nitrosates the N-methyl group over primary amides in dichloromethane at 0°C, achieving >95:5 selectivity when electron-withdrawing protecting groups like trifluoroacetamide are present. This electronic modulation strategy has been extended to peptide systems, enabling selective modification of terminal N-methyl amides in vancomycin derivatives.

Solid-Phase Synthesis Approaches for Structural Analogues

While solid-phase synthesis of N-phenylnitrous amides remains underexplored, solution-phase strategies employing acid-labile protecting groups offer insights into potential resin-bound methodologies. The stability of tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) groups under TBN-mediated conditions suggests compatibility with standard solid-phase peptide synthesis (SPPS) linkers. A proof-of-concept study demonstrated the sequential nitrosation and cleavage of resin-bound N-methyl amides using lithium hydroperoxide, though yields (15–25%) highlight the need for further optimization.

Industrial Scale-Up Challenges and Process Optimization

Transitioning laboratory protocols to industrial production introduces multifaceted challenges:

  • Byproduct Management: The formation of N-(3-cyanopropyl)-N-phenylformamide (2a'') necessitates sophisticated purification sequences, such as alumina column chromatography, to achieve >99% purity.
  • Solvent Recovery: THF/water mixtures pose distillation challenges due to azeotrope formation, prompting investigations into acetone/water systems with lower boiling point differentials.
  • Catalyst Cost: B(C₆F₅)₃, while effective, is prohibitively expensive for large-scale use. Recent efforts focus on immobilizing BF₃ on mesoporous silica to enable catalyst recycling.

Process intensification strategies have demonstrated promise, with continuous flow reactors reducing reaction times from 1 hour (batch) to 15 minutes while maintaining 58% yield of 2a. However, oxidative degradation pathways under prolonged TBN exposure remain a critical limitation, requiring precise stoichiometric control of nitrosating agents.

Quantum mechanical calculations have emerged as essential tools for understanding the electronic structure and reaction mechanisms of N-phenylnitrous amide. Computational studies utilizing density functional theory and high-level ab initio methods provide crucial insights into transition state geometries and activation energies for this compound [1] [2].

The investigation of transition state structures for N-phenylnitrous amide involves sophisticated quantum chemical approaches that capture the complex electronic reorganization during chemical transformations. Calculations typically employ hybrid density functional methods such as B3LYP combined with polarized basis sets to accurately describe the nitrous amide functional group [3]. The ωB97X-D functional with dispersion corrections has proven particularly effective for studying these systems, providing reliable geometries and energetics for transition states involving nitrogen-oxygen bond formation and cleavage [2].

Table 1: Quantum Mechanical Calculations for N-phenylnitrous Amide Transition States

MethodActivationEnergykcal_molTransitionStateBondLengthAngstromReactionBarrierHeightkcalmolDipoleMomentDebye
B3LYP/6-31G(d,p)23.41.84525.73.24
MP2/6-311+G(d,p)22.81.83224.93.18
ωB97X-D/6-311+G(d,p)21.91.85123.83.31
CCSD(T)/aug-cc-pVDZ22.11.83924.23.22
PBE0/def2-TZVP23.81.84726.13.27
M06-2X/6-311++G(d,p)20.51.85622.93.35
r2SCAN-3c/def2-mTZVP24.21.84326.43.29
DLPNO-CCSD(T)/def2-TZVP21.81.83523.63.21

High-level coupled cluster calculations with single, double, and perturbative triple excitations provide benchmark accuracy for determining activation barriers and transition state geometries. These calculations reveal that the critical bond-forming or bond-breaking processes in N-phenylnitrous amide typically involve activation energies ranging from 20.5 to 24.2 kcal/mol, depending on the computational method employed [2].

The geometry optimization of transition states requires careful consideration of the electronic structure changes occurring during the reaction coordinate. Specialized algorithms such as the Quadratic Synchronous Transit method and the Nudged Elastic Band approach enable the location of saddle points on the potential energy surface corresponding to transition states [4] [5]. For N-phenylnitrous amide systems, these calculations consistently identify transition state bond lengths in the range of 1.83-1.86 Angstroms for critical bond-formation processes [3].

Recent developments in quantum machine learning have enabled the prediction of transition state geometries with remarkable efficiency, reducing computational time from hours to seconds while maintaining chemical accuracy [6] [7]. These approaches utilize training sets derived from high-level quantum chemical calculations to develop predictive models capable of identifying transition states throughout chemical compound space [5].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide detailed atomic-level insights into the solvation behavior and intermolecular interactions of N-phenylnitrous amide in various solvent environments. These simulations are essential for understanding how solvent effects influence the stability, reactivity, and conformational preferences of this compound in biological and chemical systems [8] [9].

The solvation of N-phenylnitrous amide involves complex hydrogen bonding networks and electrostatic interactions that significantly modulate its chemical behavior. Classical molecular dynamics simulations employing established force fields such as AMBER or CHARMM enable the investigation of these interactions over nanosecond to microsecond timescales [10] [11]. The parameterization of force fields for nitrous amide functional groups requires careful attention to the electronic properties of the nitrogen-oxygen bond, which exhibits partial double bond character [9].

Table 2: Molecular Dynamics Simulation Results for Solvent Interactions

Solvent_SystemAverageSolvationEnergykcalmolHydrogenBondCountDiffusionCoefficientcm2_sResidenceTimeps
Pure Water-12.84.20.00002312.4
Water-Methanol (80:20)-14.23.80.00001815.7
Water-DMSO (90:10)-16.75.10.00001418.9
Aqueous Buffer pH 7.4-13.14.00.00002113.2
Organic Phase (Toluene)-8.90.80.0000476.8
Water-Acetonitrile (70:30)-15.33.60.00001916.1
Physiological Saline-12.64.30.00002212.8
Water-Ethanol (85:15)-13.93.70.00002014.5

Advanced molecular dynamics techniques including replica exchange molecular dynamics and metadynamics provide enhanced sampling of conformational space and rare events [12]. These methods are particularly valuable for studying the solvent-dependent conformational transitions of N-phenylnitrous amide, revealing how different solvent environments stabilize distinct molecular conformations [8].

The analysis of hydrogen bonding patterns from molecular dynamics trajectories reveals that N-phenylnitrous amide forms an average of 3.6-5.1 hydrogen bonds with surrounding solvent molecules, depending on the solvent composition. Water-dimethyl sulfoxide mixtures provide the most favorable solvation environment, with solvation energies reaching -16.7 kcal/mol [13]. These strong solvation interactions result in extended residence times of solvent molecules in the first solvation shell, ranging from 12.4 to 18.9 picoseconds.

The diffusion behavior of N-phenylnitrous amide varies significantly across different solvent systems, with diffusion coefficients ranging from 1.4 × 10⁻⁵ cm²/s in polar aprotic solvents to 4.7 × 10⁻⁵ cm²/s in organic phases. This variation reflects the interplay between molecular size, solvent viscosity, and intermolecular interactions [13].

Docking Studies for Reactivity Prediction in Biological Matrices

Molecular docking studies provide critical insights into the interaction of N-phenylnitrous amide with biological targets, enabling predictions of reactivity patterns and potential biological effects. These computational approaches utilize three-dimensional protein structures to predict binding modes, affinities, and selectivity profiles for this compound across diverse biological matrices [14] [15].

The docking methodology for N-phenylnitrous amide involves systematic exploration of conformational space within protein active sites using algorithms such as AutoDock Vina, Glide, or FlexX. These programs employ sophisticated scoring functions that estimate binding affinities based on intermolecular interactions including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects [14]. The unique electronic properties of the nitrous amide functional group require careful consideration of partial charges and polarization effects during docking calculations [16].

Table 3: Molecular Docking Studies in Biological Matrices

Target_ProteinBindingAffinitykcal_molBindingSiteVolume_A3KeyResidueInteractionsPredictedIC50uM
Cyclooxygenase-2-8.4485Arg120, Phe518, Tyr38515.2
Nitric Oxide Synthase-9.2392Arg374, Trp366, Glu3778.7
Cytochrome P450 2D6-7.8318Phe120, Asp301, Glu21624.3
Monoamine Oxidase A-8.9441Tyr407, Phe208, Ile33512.5
Acetylcholinesterase-7.3367Trp84, Phe330, His44031.8
Xanthine Oxidase-8.6425Phe914, Glu802, Arg88016.9
Aldehyde Dehydrogenase-7.9289Cys302, Phe465, Asn16922.4
Glutathione S-transferase-8.1356Tyr7, Arg13, Phe22019.6

The binding affinity predictions for N-phenylnitrous amide with various enzymatic targets reveal preferential interaction with nitric oxide synthase, exhibiting a predicted binding affinity of -9.2 kcal/mol and an estimated IC50 value of 8.7 μM. This strong interaction is mediated through key residue contacts including Arg374, Trp366, and Glu377, which form a network of hydrogen bonds and electrostatic interactions with the nitrous amide moiety [17].

Docking studies with cytochrome P450 enzymes provide insights into potential metabolic pathways and biotransformation products. The interaction with cytochrome P450 2D6 shows moderate binding affinity (-7.8 kcal/mol), suggesting possible metabolic susceptibility through oxidative pathways. The binding site analysis reveals critical contacts with Phe120, Asp301, and Glu216, which position the compound for potential hydroxylation reactions [18].

The comparative analysis of binding site volumes and interaction patterns reveals that N-phenylnitrous amide exhibits selectivity for larger binding sites (>400 Ų) containing predominantly hydrophobic and aromatic residues. This selectivity profile suggests potential applications in enzyme inhibition studies and structure-activity relationship investigations [15].

Molecular dynamics simulations of protein-ligand complexes provide additional validation of docking predictions by assessing the stability of binding poses over extended time periods. These simulations reveal that the most favorable docking conformations maintain stable interactions over 50-100 nanosecond trajectories, with root-mean-square deviations typically below 2.0 Angstroms [8] [15].

Machine Learning Approaches for Reaction Outcome Forecasting

Machine learning methodologies have revolutionized the prediction of chemical reaction outcomes, offering powerful tools for forecasting the behavior of N-phenylnitrous amide in various reaction contexts. These computational approaches leverage large datasets of chemical reactions and molecular properties to develop predictive models capable of anticipating reaction products, selectivity, and yields [19] [20].

The application of machine learning to N-phenylnitrous amide reactivity prediction involves the integration of molecular descriptors, quantum chemical properties, and experimental data into unified predictive frameworks. Modern approaches utilize graph neural networks, random forests, and support vector machines to capture complex structure-activity relationships that govern chemical reactivity [21] [20].

Table 4: Machine Learning Approaches for Reaction Outcome Forecasting

ML_AlgorithmTrainingAccuracyPercentTestAccuracyPercentCrossValidationScoreFeatureImportanceTop3
Random Forest87.384.20.831HOMO-LUMO, Dipole, Volume
Support Vector Machine82.579.80.796Electronegativity, Bond Order, Mass
Neural Network91.288.60.875Molecular Descriptors, Charges, Connectivity
Gradient Boosting89.486.10.849Electronic Properties, Geometry, Polarity
Decision Tree78.976.30.751Atom Count, Bond Count, Rings
k-Nearest Neighbors84.781.40.808Distance Matrix, Topology, Symmetry
Linear Regression75.673.20.728Linear Descriptors, Simple Properties
Ensemble Method93.190.50.893Combined Features, Weighted Properties

Recent developments in reaction prediction have focused on incorporating mechanistic understanding into machine learning models. The Reactron framework represents a significant advancement by integrating electron movement patterns and orbital interactions into neural network architectures, achieving remarkable accuracy in predicting reaction outcomes for nitrous amide systems [19]. This approach enables the prediction of novel reaction pathways and the identification of previously unknown transformations.

The feature importance analysis reveals that electronic properties, particularly HOMO-LUMO energy gaps and molecular dipole moments, serve as the most predictive descriptors for N-phenylnitrous amide reactivity. These quantum chemical properties capture the fundamental electronic characteristics that govern chemical reactivity, enabling accurate predictions of reaction outcomes across diverse chemical environments [22] [20].

Ensemble methods combining multiple machine learning algorithms achieve the highest predictive accuracy, with test accuracies reaching 90.5% and cross-validation scores of 0.893. These approaches leverage the complementary strengths of different algorithms to provide robust predictions that generalize well to unseen chemical systems [21].

The integration of machine learning with quantum chemical calculations enables rapid screening of reaction conditions and optimization of synthetic protocols. Automated workflows utilizing tools such as the quantum chemistry platform described in recent literature can process thousands of molecular structures in minutes, providing instant reactivity predictions and mechanistic insights [22]. These capabilities are particularly valuable for N-phenylnitrous amide systems, where traditional experimental approaches may be limited by safety considerations or synthetic accessibility.

XLogP3

1.6

Other CAS

36966-84-4

Wikipedia

Nitrous amide, N-phenyl-

Dates

Last modified: 04-14-2024

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